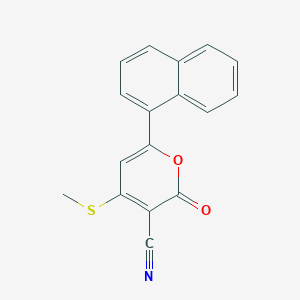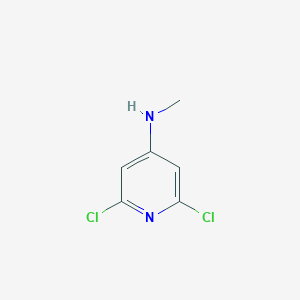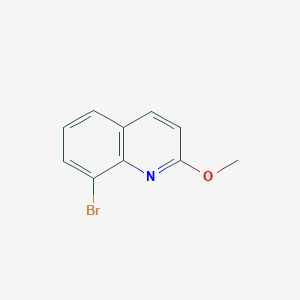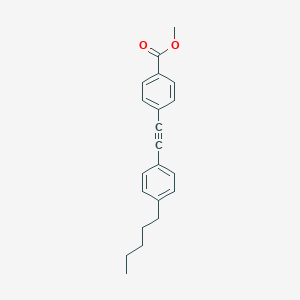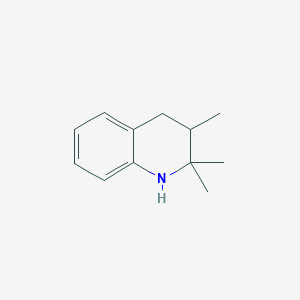
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline (THTMQ) is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. THTMQ has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is not fully understood. However, studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline inhibits the activity of various enzymes such as topoisomerase and acetylcholinesterase. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been shown to have various biochemical and physiological effects. Studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has antioxidant properties and can scavenge free radicals. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is also readily available and can be purchased from various chemical suppliers. However, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has some limitations for lab experiments. It is not soluble in water and requires the use of organic solvents for its preparation. In addition, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. One of the major areas of research is the development of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. Further studies are needed to fully understand the biochemical and physiological effects of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. In addition, the potential use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline in combination with other drugs for the treatment of various diseases needs to be explored.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline is a bicyclic nitrogen-containing compound that has gained significant attention in the field of medicinal chemistry. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has several potential applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline. The development of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline derivatives with improved pharmacological properties and the potential use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline in combination with other drugs for the treatment of various diseases need to be explored.
Méthodes De Synthèse
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline can be synthesized through various methods. One of the commonly used methods is the Friedel-Crafts reaction. This reaction involves the reaction of 2,3,3-trimethylindolenine with acrolein in the presence of a Lewis acid catalyst. Another method involves the reduction of 2,3,3-trimethylindolenine with sodium borohydride in the presence of a catalytic amount of palladium on carbon.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has been extensively studied for its potential use as a drug candidate for various diseases. One of the major research areas is the use of 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline as an anti-cancer agent. Studies have shown that 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,3,4-Tetrahydro-2,2,3-trimethylquinoline has also been shown to have potential neuroprotective effects and has been studied for its use in treating Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
179898-88-5 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2,2,3-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3 |
Clé InChI |
ZBHHZYLYNZYQHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
SMILES canonique |
CC1CC2=CC=CC=C2NC1(C)C |
Synonymes |
2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



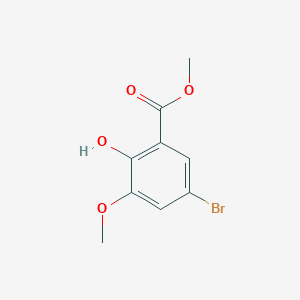
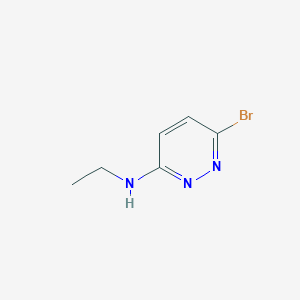
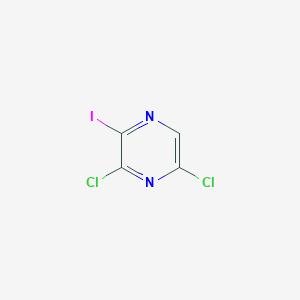
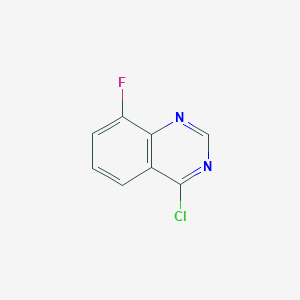
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
